molecular formula C17H22N2O7S2 B6207311 3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide CAS No. 2694734-97-7

3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide

Cat. No.: B6207311
CAS No.: 2694734-97-7
M. Wt: 430.5
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Description

3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide is an organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes two sulfonamide groups, a methoxy group, and two hydroxyethyl groups. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the sulfonation of a benzene derivative followed by the introduction of hydroxyethyl and methoxy groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow systems to optimize efficiency. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert sulfonamide groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide groups can form hydrogen bonds with active sites, while the hydroxyethyl and methoxy groups can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide
  • 3-benzenesulfonamido-N-benzyl-4-methoxy-N-methylbenzene-1-sulfonamide
  • 3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide

Uniqueness

Compared to similar compounds, 3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide is unique due to the presence of two hydroxyethyl groups. These groups enhance its solubility and reactivity, making it a more versatile molecule for various applications.

Properties

CAS No.

2694734-97-7

Molecular Formula

C17H22N2O7S2

Molecular Weight

430.5

Purity

95

Origin of Product

United States

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